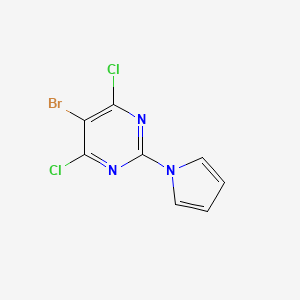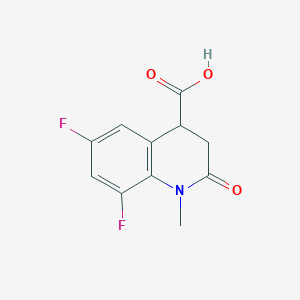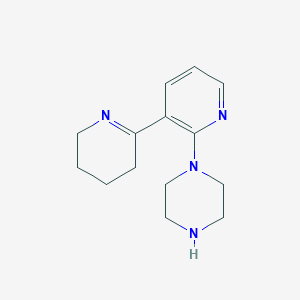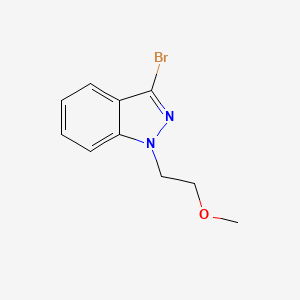
5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde: is a heterocyclic compound that contains a pyrrole ring substituted with chlorine, methyl, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde typically involves the nitration of 1-methyl-5-chloropyrrole. The process includes the following steps:
Nitration: 1-Methyl-5-chloropyrrole is added to a reaction vessel, followed by the addition of nitric acid under cooling conditions. Sulfuric acid is then added dropwise while maintaining the temperature at 100°C.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
Chemistry: 5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the construction of various organic molecules.
Biology and Medicine: It is used in the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biomolecules .
類似化合物との比較
1H-Pyrrole-2-carboxaldehyde: Similar in structure but lacks the chlorine and nitro substituents.
1H-Imidazole, 5-chloro-1-methyl-4-nitro-: Contains an imidazole ring instead of a pyrrole ring.
Uniqueness: 5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde is unique due to the presence of both chlorine and nitro groups on the pyrrole ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H5ClN2O3 |
|---|---|
分子量 |
188.57 g/mol |
IUPAC名 |
5-chloro-1-methyl-4-nitropyrrole-2-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O3/c1-8-4(3-10)2-5(6(8)7)9(11)12/h2-3H,1H3 |
InChIキー |
JCGDBGVWQGGILJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=C1Cl)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11803387.png)





![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)


![5-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803447.png)

